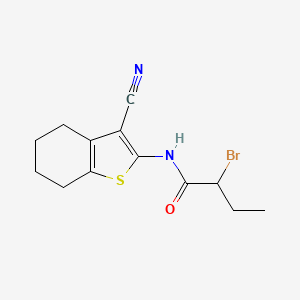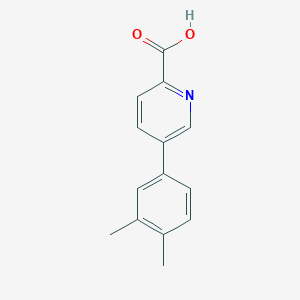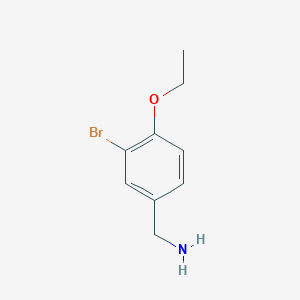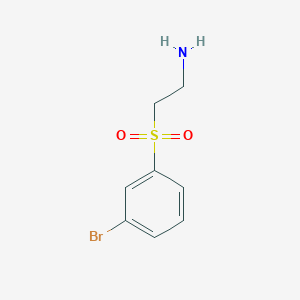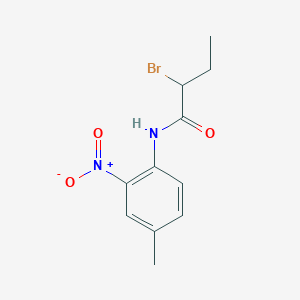
3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide
Vue d'ensemble
Description
The compound “2-Amino-2,3-dihydro-1H-indene-5-carboxamide” was designed and synthesized as a new selective discoidin domain receptor 1 (DDR1) inhibitor . Another related compound, “2,3-dihydro-1H-indene-5-sulfonamide”, was designed and synthesized as a NLRP3 inflammasome inhibitor .
Synthesis Analysis
While the exact synthesis process for “3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide” is not available, related compounds have been synthesized. For instance, a series of 2,3-dihydro-1H-inden-1-amine derivatives were designed and synthesized as selective monoamine oxidase B inhibitors .
Applications De Recherche Scientifique
Tautomeric Behavior in Medicinal Chemistry
Sulfonamide derivatives, such as 3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide, play a crucial role in bioorganic and medicinal chemistry. Understanding their molecular conformation or tautomeric forms is vital as these aspects are directly related to their pharmaceutical and biological activities. A study by Erturk et al. (2016) used infrared and nuclear magnetic resonance spectroscopic methods to identify tautomeric forms of a similar sulfonamide molecule, emphasizing the significance of such analysis in drug development (Erturk, Gumus, Dikmen, & Alver, 2016).
Carbonic Anhydrase Inhibition for Antitumor Applications
Sulfonamides, including structures analogous to this compound, have been investigated for their inhibitory activity on carbonic anhydrase isozymes, particularly those associated with tumors. Ilies et al. (2003) synthesized halogenated sulfonamides and evaluated their inhibition of the tumor-associated isozyme carbonic anhydrase IX. Their findings suggest potential applications of such compounds as antitumor agents (Ilies, Vullo, Pastorek, et al., 2003).
Synthesis of Chiral Ligands
The synthesis of novel N-alkylcyclopentadiene sulfonamides, related to the compound , has been explored. Lensink (1995) investigated the reaction of sodium cyclopentadiene or lithium indene with tosylamino tosylates of amino alcohols, yielding a series of these sulfonamides. These derivatives have potential applications as ligands for chelating to transition metals, opening avenues in catalysis and materials science (Lensink, 1995).
Sulfonamides in Drug Design
Sulfonamide groups, integral to compounds like this compound, are prevalent in medicinal chemistry and appear in various marketed drugs. Kalgutkar, Jones, and Sawant (2010) discuss the role of the sulfonamide group in drug design, highlighting its essential nature and dispelling misconceptions related to its safety and efficacy (Kalgutkar, Jones, & Sawant, 2010).
Mécanisme D'action
Target of Action
The primary target of 3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, which are the most abundant components in the extracellular matrix (ECM) .
Mode of Action
The compound binds with DDR1 with a high affinity, as indicated by a Kd value of 5.9 nM . It suppresses the kinase activity of DDR1, thereby inhibiting collagen-induced DDR1 signaling .
Biochemical Pathways
By inhibiting DDR1 signaling, the compound affects the epithelial-mesenchymal transition . This is a key process in the development of many diseases, including fibrosis and cancer, where it contributes to the metastatic spread of tumor cells .
Pharmacokinetics
Its potent inhibition of ddr1 signaling and its promising in vivo therapeutic efficacy suggest that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound dose-dependently suppresses the colony formation of pancreatic cancer cells . It also exhibits promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Action Environment
The action of this compound is influenced by the tumor microenvironment (TME), particularly the desmoplastic reaction characterized by the rapid expansion of cancer-associated fibroblasts and increased deposition of ECM components . The compound’s ability to inhibit DDR1 signaling suggests that it can modulate the TME to improve therapeutic response .
Analyse Biochimique
Biochemical Properties
3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation . The compound binds to DDR1 with high affinity, inhibiting its kinase activity and downstream signaling pathways. This interaction can modulate cellular responses to extracellular matrix components, such as collagen, and influence processes like epithelial-mesenchymal transition.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly pancreatic cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways by blocking DDR1-mediated signaling, which is crucial for cancer cell survival and metastasis. Additionally, the compound can alter gene expression patterns, leading to changes in cellular metabolism and reduced tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds directly to DDR1, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade that promotes cell proliferation and survival. Furthermore, the compound can interfere with the assembly and activation of the NLRP3 inflammasome, a multiprotein complex involved in inflammatory responses . By blocking NLRP3 activation, the compound effectively reduces inflammation and cell pyroptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, maintaining its activity over extended periods . Long-term exposure to the compound can lead to gradual degradation, affecting its efficacy. In in vitro studies, prolonged treatment with the compound has shown sustained inhibition of DDR1 signaling and consistent anti-proliferative effects on cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces inflammation without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, the compound can influence metabolic flux and alter the levels of specific metabolites, impacting cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and modulate their activity. The compound’s localization can also influence its stability and degradation, affecting its overall efficacy.
Propriétés
IUPAC Name |
3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c15-14-8-6-10-5-7-12(9-13(10)14)19(17,18)16-11-3-1-2-4-11/h5,7,9,11,14,16H,1-4,6,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIPJWXLRUZXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(CCC3N)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


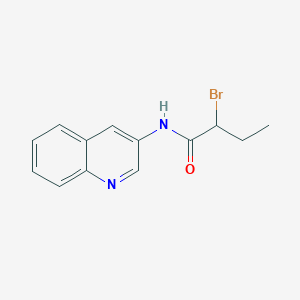


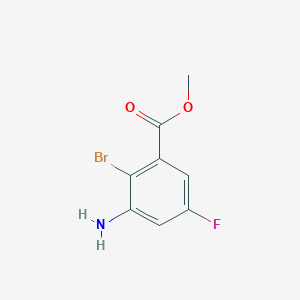
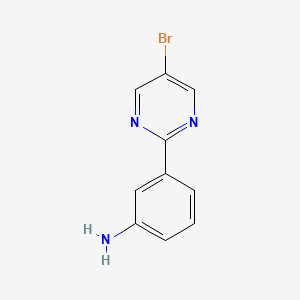
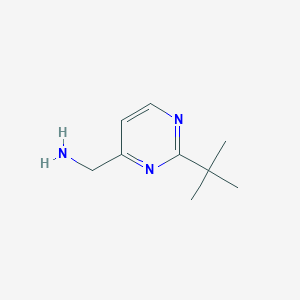
![2-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1400955.png)
